molecular formula C22H21N3O3S B4812364 2-methyl-1-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide

2-methyl-1-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B4812364
M. Wt: 407.5 g/mol
InChI Key: QZMPHOMVOFQREW-UHFFFAOYSA-N
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Description

2-methyl-1-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps, including the formation of the indole core, sulfonylation, and subsequent functionalization with pyridin-3-ylmethyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methyl-1-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and sulfonyl-containing molecules. Examples include:

  • 2-methyl-1-(phenylsulfonyl)-1H-indole
  • N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide

Uniqueness

The uniqueness of 2-methyl-1-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-16-12-19-13-18(22(26)24-15-17-6-5-11-23-14-17)9-10-21(19)25(16)29(27,28)20-7-3-2-4-8-20/h2-11,13-14,16H,12,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMPHOMVOFQREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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